molecular formula C16H22N2O2 B13975984 [3-(1H-lndol-3-yl)-propyl]-carbamic acid tert-butyl ester

[3-(1H-lndol-3-yl)-propyl]-carbamic acid tert-butyl ester

Cat. No.: B13975984
M. Wt: 274.36 g/mol
InChI Key: FHMNZEJOGNXXDA-UHFFFAOYSA-N
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Description

[3-(1H-lndol-3-yl)-propyl]-carbamic acid tert-butyl ester: is a synthetic organic compound that belongs to the indole family Indole derivatives are known for their diverse biological activities and are widely used in medicinal chemistry

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of [3-(1H-lndol-3-yl)-propyl]-carbamic acid tert-butyl ester typically involves the reaction of indole derivatives with carbamic acid tert-butyl ester. One common method is the palladium-catalyzed Larock indole synthesis, which involves the use of palladium catalysts to form the indole unit . Another method involves the reaction of substituted o-iodoaniline with dicarbonyl compounds to form the corresponding imine, followed by cyclization .

Industrial Production Methods: Industrial production of this compound often employs multicomponent reactions (MCRs) due to their efficiency and sustainability. MCRs allow for the combination of multiple starting materials in a single reaction vessel, reducing the need for intermediate purification and minimizing solvent use .

Chemical Reactions Analysis

Types of Reactions:

    Oxidation: The compound can undergo oxidation reactions, often using oxidizing agents such as oxygen or hydrogen peroxide.

    Reduction: Reduction reactions can be performed using reducing agents like sodium borohydride or lithium aluminum hydride.

    Substitution: The compound can participate in substitution reactions, where functional groups are replaced by other groups.

Common Reagents and Conditions:

    Oxidation: Oxygen or hydrogen peroxide in the presence of a catalyst.

    Reduction: Sodium borohydride or lithium aluminum hydride in an appropriate solvent.

    Substitution: Various nucleophiles or electrophiles under suitable conditions.

Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield indole-3-carboxylic acid derivatives, while reduction may produce indole-3-alkylamines.

Mechanism of Action

The mechanism of action of [3-(1H-lndol-3-yl)-propyl]-carbamic acid tert-butyl ester involves its interaction with specific molecular targets in the body. The compound can bind to receptors or enzymes, modulating their activity and leading to various biological effects. For example, indole derivatives are known to interact with protein kinases, influencing cell signaling pathways and cellular functions .

Comparison with Similar Compounds

Uniqueness: What sets [3-(1H-lndol-3-yl)-propyl]-carbamic acid tert-butyl ester apart from other indole derivatives is its specific structure, which allows for unique interactions with biological targets. This makes it a valuable compound for developing new therapeutic agents and studying biological processes.

Properties

Molecular Formula

C16H22N2O2

Molecular Weight

274.36 g/mol

IUPAC Name

tert-butyl N-[3-(1H-indol-3-yl)propyl]carbamate

InChI

InChI=1S/C16H22N2O2/c1-16(2,3)20-15(19)17-10-6-7-12-11-18-14-9-5-4-8-13(12)14/h4-5,8-9,11,18H,6-7,10H2,1-3H3,(H,17,19)

InChI Key

FHMNZEJOGNXXDA-UHFFFAOYSA-N

Canonical SMILES

CC(C)(C)OC(=O)NCCCC1=CNC2=CC=CC=C21

Origin of Product

United States

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